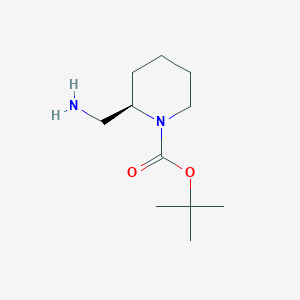

(R)-2-(Aminomethyl)-1-N-Boc-piperidine

Overview

Description

®-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Aminomethyl)-1-N-Boc-piperidine typically involves the reductive amination of a suitable precursor. One common method is the reductive amination of ®-2-(Aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable catalyst and hydrogen source . The reaction conditions often include mild temperatures and pressures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Aminomethyl)-1-N-Boc-piperidine may involve continuous flow processes to enhance efficiency and scalability. Catalytic reductive amination using molecular hydrogen is a preferred method due to its cost-effectiveness and sustainability . The use of homogeneous or heterogeneous catalysts can further optimize the reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Aminomethyl)-1-N-Boc-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reductive conditions often involve hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, deprotected amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-(Aminomethyl)-1-N-Boc-piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the development of drugs targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Aminomethyl)-1-N-Boc-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- (S)-2-(Aminomethyl)-1-N-Boc-piperidine

- ®-2-(Aminomethyl)piperidine

- (S)-2-(Aminomethyl)piperidine

Uniqueness

®-2-(Aminomethyl)-1-N-Boc-piperidine is unique due to its chiral nature and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Compared to its analogs, this compound offers enhanced reactivity and specificity in the formation of bioactive molecules .

Biological Activity

(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, focusing on its synthesis, structure-activity relationship (SAR), and specific case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) group and an aminomethyl side chain. The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is constructed through cyclization reactions.

- Boc Protection : The amino group is protected using Boc anhydride to facilitate further reactions without affecting the amine functionality.

- Aminomethylation : The introduction of the aminomethyl group is achieved via reductive amination or similar methods.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds related to this compound were evaluated for their cytotoxic effects against different cancer cell lines. In one study, structural modifications led to enhanced activity against glioblastoma multiforme (GBM) cells, suggesting that variations in substituents can dramatically influence biological outcomes .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 8.6 | GBM |

| Related compound 1 | 1.6 | GBM |

| Related compound 2 | 2.8 | Other cancer types |

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

- Microtubule Disruption : Some derivatives have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Histone Acetyltransferase Inhibition : Certain piperidine derivatives act as inhibitors of histone acetyltransferases like P300/CBP, which are crucial in regulating gene expression related to cancer progression .

Study 1: Inhibition of Histone Acetyltransferases

In a detailed investigation, a series of piperidine-containing compounds were synthesized and evaluated for their ability to inhibit histone acetyltransferases. Compound this compound demonstrated an IC50 value of 8.6 µM against P300/CBP, highlighting its potential as a lead compound for further development in cancer therapeutics .

Study 2: Antiproliferative Effects

Another study focused on the antiproliferative effects of various piperidine derivatives on breast and ovarian cancer cell lines. The results showed that modifications to the piperidine structure could lead to significant differences in activity, with some compounds exhibiting IC50 values as low as 0.84 µM .

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRCUVHYMGECC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363584 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683233-14-9 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.